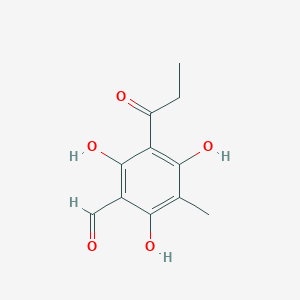
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- is a complex organic compound with a benzene ring substituted with three hydroxyl groups, a methyl group, and an oxopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- can be achieved through several synthetic routes. One common method involves the hydroxylation of benzaldehyde derivatives using strong oxidizing agents. The reaction conditions typically include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced chemical reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .
Aplicaciones Científicas De Investigación
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as xanthine oxidase, leading to reduced production of reactive oxygen species (ROS) and oxidative stress . Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Shares the trihydroxybenzaldehyde core but lacks the methyl and oxopropyl groups.
2,3,4-Trihydroxybenzaldehyde: Similar structure with hydroxyl groups at different positions.
2,4-Dihydroxy-6-methylbenzaldehyde: Contains two hydroxyl groups and a methyl group but lacks the oxopropyl group.
Uniqueness
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
96573-37-4 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2,4,6-trihydroxy-3-methyl-5-propanoylbenzaldehyde |
InChI |
InChI=1S/C11H12O5/c1-3-7(13)8-10(15)5(2)9(14)6(4-12)11(8)16/h4,14-16H,3H2,1-2H3 |
Clave InChI |
MMQZHVUMLYIZRL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


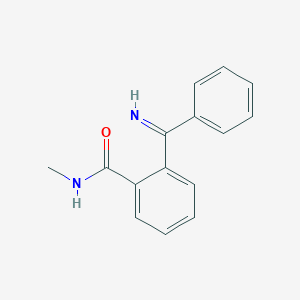
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
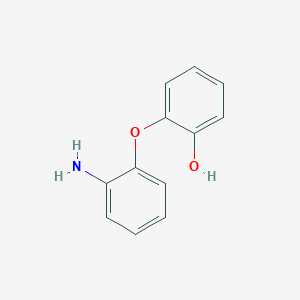
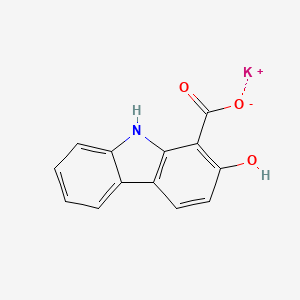
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
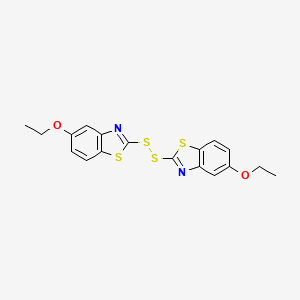
![1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one](/img/structure/B14364230.png)
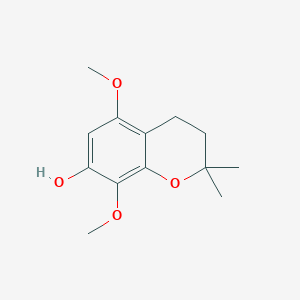
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)
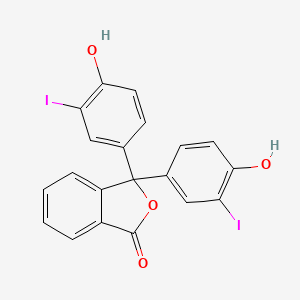
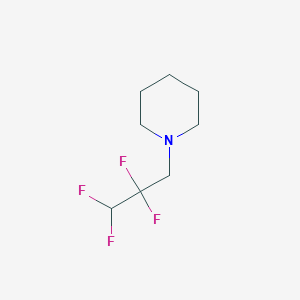
![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)

